Bis(4-bromophenyl)acetylene
Overview
Description
Bis(4-bromophenyl)acetylene, also known as this compound, is a useful research compound. Its molecular formula is C14H8Br2 and its molecular weight is 336.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescence Studies : Symmetric diarylacetylenes, including those derived from Bis(4-bromophenyl)acetylene, exhibit high solution-state fluorescence quantum yields, indicating potential applications in photoluminescence (Brown & Eichler, 2011).
Synthesis of Acetylene-Terminated Monomers : Derivatives of this compound are used in the synthesis of acetylene-terminated monomers, which have applications in polymer science (Douglas & Overend, 1994).
Cycloaddition Reactions : Ethyl 4-bromo-2-oxobut-3-ynoate, a derivative of this compound, shows an ability to furnish [2+2]-cycloadducts with alkenes, which can be used in organic synthesis (Koldobskii et al., 2008).
Metal-Organic Frameworks : Research into the solid-state polymerization properties of diacetylene derivatives containing phenyl ferrocene suggests applications in the development of metal-organic frameworks (Liu et al., 2014).
Synthesis of π-Conjugated Polyheterocyclic Scaffolds : Bis(2-aminophenyl)acetylene, structurally related to this compound, is used in the synthesis of π-conjugated polyheterocyclic scaffolds, indicating applications in materials science (Ho et al., 2016).
Synthesis of Porphyrin Wires : Bis(acetylene) derivatives have been used in the synthesis of porphyrin-acetylene-thiophene polymer wires, highlighting potential applications in nanotechnology and materials science (Li et al., 2004).
Catalytic Applications : Some studies focus on the synthesis of acetylene derivatives for use in catalytic applications, such as the ytterbium-catalyzed silylcyanation of benzaldehyde (Lundgren et al., 2003).
Safety and Hazards
When handling “Bis(4-bromophenyl)acetylene”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. For Bis(4-bromophenyl)acetylene, it is recommended to handle in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It is also advised to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Properties
IUPAC Name |
1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392718 | |
Record name | Bis(4-bromophenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2789-89-1 | |
Record name | Bis(4-bromophenyl)acetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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